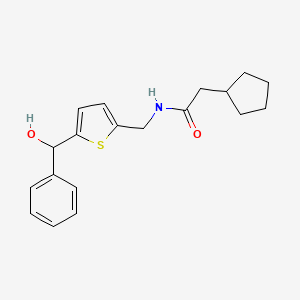

![molecular formula C8H10Cl2N4 B2700264 Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride CAS No. 2413898-71-0](/img/structure/B2700264.png)

Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

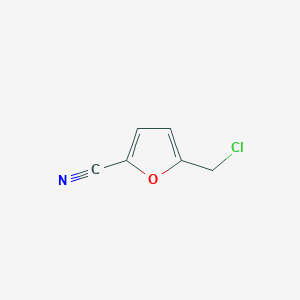

Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride is a chemical compound with the CAS Number: 2413898-71-0 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The nucleophilic addition of 2-aminopyridine under tandem oxidative annulation strategy has been reported .Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused bicyclic 5–6 heterocycle . The InChI Code is 1S/C8H8N4.2ClH/c9-7(10)6-2-1-4-12-5-3-11-8(6)12;;/h1-5H,(H3,9,10);2*1H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.1 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antimycobacterial Applications

Imidazo[1,2-a]pyridine-8-carboximidamide derivatives have been identified as potent antimicrobial agents, particularly against Mycobacterium tuberculosis. A focused study involving whole cell screening against Mycobacterium tuberculosis led to the identification of imidazo[1,2-a]pyridine-8-carboxamides as novel inhibitors. These compounds exhibit selective inhibition of Mycobacterium tuberculosis without activity against either gram-positive or gram-negative pathogens, making them significant in the treatment of tuberculosis (Ramachandran et al., 2013).

Versatile Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is recognized for its broad range of applications in medicinal chemistry. It demonstrates potential in developing treatments for various conditions such as cancer, microbial infections, viral diseases, diabetes, and as proton pump inhibitors. Notably, this scaffold is featured in several marketed preparations, underscoring its significance in drug development (Deep et al., 2016).

Pharmacological Properties

The pharmacological properties of imidazo[1,2-a]pyridine compounds have been extensively studied. This includes their roles as enzyme inhibitors, receptor ligands, and anti-infectious agents. The varied analogues of imidazo[1,2-a]pyridine present in literature demonstrate the compound's significance in medicinal chemistry, with applications extending across various therapeutic areas (Enguehard-Gueiffier & Gueiffier, 2007).

Antiulcer Agents

Research into 3-substituted imidazo[1,2-a]pyridines has revealed their potential as antiulcer agents. Though these compounds did not show significant antisecretory activity in certain models, they demonstrated notable cytoprotective properties, which could be beneficial in developing treatments for ulcerative conditions (Starrett et al., 1989).

Synthesis and Biological Activity Enhancement

The synthesis and functionalization of imidazo[1,2-a]pyridines play a crucial role in enhancing their biological activity. Recent developments focus on utilizing mild reaction conditions and inexpensive catalysts, aiming to make the pharmaceutical applications of these compounds more feasible and environmentally friendly (Ravi & Adimurthy, 2017).

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride, also known as EN300-26620812, is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry

Mode of Action

The mode of action of EN300-26620812 involves the direct functionalization of the imidazo[1,2-a]pyridine scaffold, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization is achieved through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines, such as en300-26620812, through radical reactions can lead to a variety of imidazo[1,2-a]pyridine derivatives . These derivatives can potentially interact with various biochemical pathways, leading to downstream effects.

Result of Action

The functionalization of imidazo[1,2-a]pyridines, such as en300-26620812, can lead to a variety of imidazo[1,2-a]pyridine derivatives . These derivatives can potentially interact with various cellular targets, leading to a range of molecular and cellular effects.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride plays a role in biochemical reactions, particularly as a covalent inhibitor in cancer treatment . It interacts with various enzymes and proteins, including KRAS G12C, a protein involved in cell signaling pathways . The nature of these interactions involves the compound acting as a covalent warhead, binding to the protein and inhibiting its function .

Cellular Effects

The effects of this compound on cells are significant. It has been found to inhibit the growth of various cancer cells, including KRAS G12C-mutated NCI-H358 cells . This compound influences cell function by impacting cell signaling pathways and gene expression .

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.2ClH/c9-7(10)6-2-1-4-12-5-3-11-8(6)12;;/h1-5H,(H3,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEUXMBGGGRXKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)C(=N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

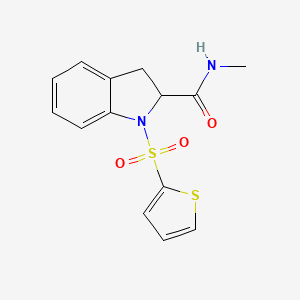

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one](/img/structure/B2700183.png)

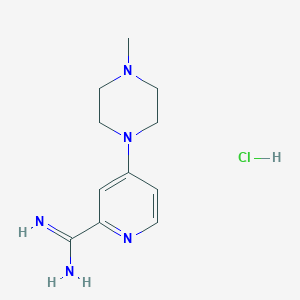

![N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide](/img/structure/B2700184.png)

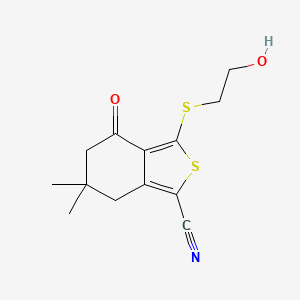

![(E)-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2700185.png)

![N'-[(1E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2700187.png)

![3-cyclopentyl-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2700188.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2700195.png)

![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2700197.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2700203.png)

![2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2700204.png)